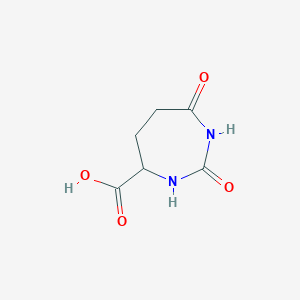

2,7-Dioxo-1,3-diazepane-4-carboxylic acid

Descripción

Contextual Background of Diazepane Systems in Chemical and Biochemical Sciences

Diazepane systems, which are characterized by a seven-membered ring containing two nitrogen atoms, represent a critical class of heterocyclic compounds. These structures are considered "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net The spatial arrangement of atoms in the flexible seven-membered ring allows for the creation of diverse three-dimensional shapes, which is crucial for specific interactions with biological macromolecules like enzymes and receptors. nih.gov

The 1,3-diazepine isomer, in particular, is a core component of numerous biologically active compounds. nih.gov Its presence in both natural products and synthetic drugs highlights its versatility and importance in medicinal chemistry. researchgate.net These scaffolds are integral to the development of enzyme inhibitors and ligands for G-protein coupled receptors (GPCRs), among other applications. nih.gov

Significance of 2,7-Dioxo-1,3-diazepane-4-carboxylic Acid as a Research Target and Related Compound

While direct and extensive research on this compound is not widely documented in publicly available literature, its molecular architecture suggests considerable potential as a research target and a building block for more complex molecules. The significance of this compound can be inferred by analyzing its distinct structural features.

The core of the molecule is a 1,3-diazepan-2,7-dione . This structure is a type of cyclic urea (B33335), a motif frequently found in pharmacologically active compounds due to its ability to act as a rigid scaffold and participate in hydrogen bonding with biological targets. google.comresearchgate.net The presence of two carbonyl groups enhances this potential for interaction.

Furthermore, the carboxylic acid group at the 4-position is a key functionalization. Carboxylic acids are common in drug molecules as they can mimic the carboxylate groups of amino acids, engage in strong ionic and hydrogen-bond interactions with protein binding sites, and improve the pharmacokinetic properties of a molecule. organic-chemistry.org This functional group also serves as a versatile chemical "handle," allowing for the synthesis of a wide array of derivatives, such as esters and amides, thereby enabling the exploration of structure-activity relationships. organic-chemistry.org

The combination of a rigid cyclic urea scaffold with a reactive carboxylic acid moiety makes this compound a valuable scaffold for constructing libraries of novel compounds for high-throughput screening in drug discovery programs. nih.gov

Below is an interactive data table summarizing the key structural features of the compound and their potential significance in a research context.

| Structural Feature | Chemical Class | Potential Significance in Medicinal Chemistry |

| 1,3-Diazepane (B8140357) Ring | Seven-membered heterocycle | Provides a flexible, non-planar scaffold for orienting functional groups in three-dimensional space. nih.gov |

| Dioxo Functionality (C2=O, C7=O) | Cyclic Urea Derivative | Acts as a rigid structural element and a hydrogen bond donor/acceptor, which is crucial for molecular recognition at biological targets. google.comresearchgate.net |

| Carboxylic Acid at C4 | Carboxylic Acid | Can form strong interactions (ionic, hydrogen bonds) with receptor sites; serves as a synthetic handle for creating diverse derivatives. organic-chemistry.orgorganic-chemistry.org |

Historical Development and Current Research Trajectories of Diazepane Derivatives

The history of diazepane research is most famously rooted in the development of benzodiazepines, specifically 1,4-benzodiazepines like diazepam, which was first synthesized in the early 1960s. nih.gov The profound impact of these compounds on the treatment of anxiety and other central nervous system disorders sparked decades of intensive research into diazepine (B8756704) chemistry. chemisgroup.usresearchgate.net

Over time, the focus of research has expanded beyond the initial benzodiazepine (B76468) class to explore other isomers and derivatives. The 1,3-diazepine scaffold, for instance, is found in the anticancer drug pentostatin (B1679546) and the β-lactamase inhibitor avibactam, demonstrating the therapeutic potential beyond CNS applications. nih.govresearchgate.net

Current research trajectories in the field are focused on several key areas:

Novel Synthesis Methods: Developing efficient and stereoselective methods to synthesize highly functionalized and complex diazepane scaffolds. nih.gov

Exploration of New Biological Targets: Moving beyond traditional CNS targets to investigate the utility of diazepine derivatives as antiviral, anticancer, and antibacterial agents. researchgate.net

Peptidomimetics: Using the diazepine ring as a constrained scaffold to mimic peptide secondary structures, which can lead to compounds with improved stability and oral bioavailability. nih.gov

The continued exploration of functionalized building blocks like this compound is central to these efforts, providing the foundational structures needed to generate the next generation of innovative therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

2,7-dioxo-1,3-diazepane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTMXTDGNGLIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 2,7-Dioxo-1,3-diazepane-4-carboxylic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. semanticscholar.org It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. semanticscholar.orgamazonaws.comucalgary.ca For this compound, the key disconnections would be the two amide bonds within the seven-membered ring. This leads back to a linear precursor containing a diamine and a dicarboxylic acid derivative. Specifically, the retrosynthetic approach would involve the following steps:

C-N Bond Disconnection: The amide bonds are the most logical points for disconnection. This reveals a substituted malonic acid or ester derivative and a 1,3-diaminopropane (B46017) derivative.

Functional Group Interconversion (FGI): The carboxylic acid group can be retrosynthetically converted to a more versatile functional group, such as an ester or a nitrile, to facilitate the forward synthesis.

This analysis suggests that the forward synthesis would likely involve the cyclization of a suitably protected and activated diaminosuberic acid derivative or a related precursor.

Classical and Modern Approaches to Diazepane Ring Formation

The formation of the diazepane ring is the crucial step in the synthesis of this compound. Both classical and modern methods are employed to construct this seven-membered heterocyclic core.

The synthesis of 1,3-diazepane (B8140357) cores often relies on intramolecular cyclization reactions. researchgate.net These reactions typically involve the formation of two amide bonds to close the seven-membered ring. One common strategy is the condensation of a 1,3-diamine with a dicarboxylic acid or its derivative. researchgate.net For instance, the reaction of a substituted propane-1,3-diamine with a derivative of malonic acid can lead to the desired 1,3-diazepane-2,7-dione structure.

Recent advancements have focused on developing more efficient and milder cyclization conditions. researchgate.net Catalytic methods, including the use of coupling reagents and Lewis acids, have been explored to improve yields and reduce reaction times. nih.gov Additionally, multicomponent reactions have emerged as a powerful tool for the one-pot synthesis of complex heterocyclic systems, including diazepine (B8756704) derivatives. acs.org

The synthesis of the target molecule can be envisioned through the cyclization of precursors derived from amino acids. For example, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine can serve as a precursor for a fused diazepine system. nih.govnih.gov Subsequent reduction of the nitro group and lactamization can yield the desired heterocyclic core. nih.govnih.gov Similarly, reactions with anthranilic acid can lead to related benzodiazepine (B76468) structures. nih.govnih.gov

Another approach involves the use of 3-mercaptopropionic acid or 2-mercaptobenzoic acid to introduce a tether that can be used to form a thiazepine ring fused to a quinoline (B57606) core. mdpi.comnih.govresearchgate.net While not a direct synthesis of the title compound, these methods illustrate the general strategies for forming seven-membered heterocyclic rings fused to other systems. The reaction conditions for these cyclizations often involve heating in the presence of a catalyst, such as polyphosphoric acid (PPA), or using coupling agents to facilitate amide bond formation. nih.govnih.govmdpi.comnih.govresearchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions | Resulting Core |

| 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | β-alanine | Nucleophilic aromatic substitution, reduction, lactamization | NaHCO3, Na2S2O4, PPA | Diazepino[2,3-h]quinoline |

| 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | Anthranilic acid | Nucleophilic aromatic substitution, reduction, lactamization | NaHCO3, Na2S2O4, PPA | Quino[7,8-b]benzodiazepine |

| 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | 3-mercaptopropionic acid | Nucleophilic aromatic substitution, reduction, lactamization | Et3N, Na2S2O4, PPA | Thiazepino[2,3-h]quinoline |

| 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid | 2-mercaptobenzoic acid | Nucleophilic aromatic substitution, reduction, lactamization | Et3N, Na2S2O4, PPA | Quino[7,8-b]benzothiazepine |

Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers

The carboxylic acid at the 4-position of the diazepane ring introduces a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for pharmacological studies.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. rsc.orgus.es For instance, an asymmetric cyclization reaction catalyzed by a chiral Lewis acid could selectively form one enantiomer of the diazepane ring. us.es Another strategy involves the use of enzymes, which are highly stereoselective catalysts.

Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. libretexts.org A common technique is to react the racemic carboxylic acid with a chiral resolving agent, such as a chiral amine, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties and can be separated by crystallization or chromatography. libretexts.orgnih.gov After separation, the individual enantiomers of the carboxylic acid can be recovered by removing the resolving agent. libretexts.org L-(−)-menthol has been used as a chiral auxiliary for the resolution of carboxylic acid intermediates. beilstein-journals.org Chiral stationary phases in high-performance liquid chromatography (HPLC) can also be used for the analytical and preparative separation of enantiomers. nih.gov

| Method | Description | Example |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer. | Use of a chiral catalyst in the cyclization step. |

| Chiral Resolution | Separation of a racemic mixture. | Formation of diastereomeric salts with a chiral amine, followed by separation and recovery. |

Green Chemistry Principles in the Synthesis of Diazepane Derivatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the synthesis of diazepane derivatives, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.com Ball-milling is a solvent-free technique that has been used for the synthesis of benzodiazepines.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.govrsc.org Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. mdpi.com

Renewable Feedstocks: Using starting materials derived from renewable resources.

Scale-up Considerations for Academic and Research Synthesis

Scaling up a synthesis from the laboratory bench to a larger scale for academic or research purposes presents several challenges. Continuous flow synthesis has been explored for the production of diazepam, a related benzodiazepine, and offers advantages over traditional batch processes in terms of safety, efficiency, and scalability. frontiersin.orgresearchgate.net Key considerations include:

Reaction Conditions: Reactions that are facile and high-yielding at the milligram scale may not be practical at the multigram or kilogram scale. Factors such as heat transfer, mixing, and reaction time need to be carefully optimized.

Reagent and Solvent Costs: The cost of reagents and solvents becomes a more significant factor at a larger scale.

Purification: Purification methods that are suitable for small-scale synthesis, such as column chromatography, may be cumbersome and expensive for larger quantities. Crystallization is often a more practical purification method for scale-up.

Safety: The potential hazards associated with the reaction, such as exothermic events or the use of toxic reagents, must be carefully managed.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformations of the Diazepane Ring System

The 1,3-diazepane-2,7-dione ring system, a seven-membered cyclic urea (B33335), is central to the molecule's reactivity. While specific studies on the reaction pathways of 2,7-dioxo-1,3-diazepane-4-carboxylic acid are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of related cyclic urea and diazepine (B8756704) structures.

Synthesis: The formation of the 1,3-diazepane-2,7-dione ring likely involves an intramolecular cyclization. A plausible synthetic route would be the cyclization of a precursor such as N-carbamoylglutamic acid or a derivative thereof. Such intramolecular reactions are common in the synthesis of heterocyclic compounds, where a reactive group on a side chain attacks another part of the molecule to form a ring. nih.govnih.govresearchgate.netresearchgate.net

Ring Stability and Opening: The diazepane ring, containing two amide-like bonds within a cyclic urea structure, is generally stable under neutral conditions. However, like other cyclic amides, it is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening.

Under strong acidic or basic conditions, hydrolysis of one of the amide bonds would result in the formation of an N-substituted amino acid derivative. For instance, hydrolysis could yield a derivative of glutamic acid with a carbamoyl (B1232498) group attached to one of the amino groups. The exact nature of the product would depend on which C-N bond is cleaved.

Table 1: Potential Hydrolysis Products of the Diazepane Ring

| Condition | Potential Reaction | Resulting Product Structure |

|---|---|---|

| Acidic Hydrolysis | Cleavage of the C2-N1 or C7-N1 bond | N-carbamoyl-L-glutamic acid |

Note: This table represents theoretical hydrolysis products based on the general reactivity of cyclic amides. Specific experimental data for this compound is not available.

Carboxylic Acid Functional Group Reactivity in the 2,7-Dioxo-1,3-diazepane Framework

The carboxylic acid group at the 4-position of the diazepane ring is expected to exhibit typical reactivity for this functional group, although its proximity to the heterocyclic ring may influence its properties.

Esterification: The carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst. This reaction would convert the carboxylic acid into its corresponding ester. The choice of alcohol would determine the nature of the resulting ester (e.g., methyl ester, ethyl ester). aklectures.comgoogle.com

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid for nucleophilic attack by the amine. chemistrysteps.comnih.govfishersci.co.ukrsc.org This transformation is a cornerstone of peptide synthesis and is applicable to a wide range of carboxylic acids and amines.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would transform the -COOH group into a -CH2OH group.

Decarboxylation: While decarboxylation of simple carboxylic acids is generally difficult, it can occur under certain conditions, especially if there is a stabilizing group in the β-position. fishersci.co.uk For this compound, thermal stress could potentially lead to decarboxylation, though specific studies on this are lacking. nih.gov

Table 2: Predicted Reactivity of the Carboxylic Acid Group

| Reaction | Reagents | Expected Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 2,7-dioxo-1,3-diazepane-4-carboxylate |

| Amide Coupling | Amine, Coupling Agent (e.g., DCC) | N-Substituted 2,7-dioxo-1,3-diazepane-4-carboxamide |

Note: This table is based on the general reactivity of carboxylic acids. Specific experimental data for this compound is not available.

Studies on Degradation Pathways and Stability Under Controlled Conditions

Understanding the stability and degradation pathways of this compound is important for its handling, storage, and application. As this compound is a known impurity and potential degradation product of Carglumic acid (N-carbamoyl-L-glutamic acid), studies on the forced degradation of Carglumic acid provide valuable insights. nih.govacs.orgresearchgate.netveeprho.com

Forced degradation studies on Carglumic acid have been performed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govacs.orgresearchgate.net These studies help to identify potential degradation products and establish the degradation pathways.

Hydrolytic Degradation: Under acidic and alkaline conditions, the primary degradation pathway is likely hydrolysis of the diazepane ring, as discussed in section 3.1. The rate of hydrolysis would be dependent on the pH and temperature.

Thermal Degradation: At elevated temperatures, in addition to hydrolysis, decarboxylation could be a potential degradation pathway. nih.gov Thermal stress on Carglumic acid has been shown to lead to degradation. acs.org

Oxidative Degradation: The molecule may be susceptible to oxidation, although the specific sites of oxidation are not immediately apparent from its structure. Studies on Carglumic acid indicate some degradation under oxidative stress (e.g., with hydrogen peroxide). acs.org

Photolytic Stability: The stability of the compound under exposure to light is another important parameter. Photodegradation can occur if the molecule absorbs light in the UV-visible range, leading to various photochemical reactions.

Table 3: Summary of Potential Degradation Pathways

| Stress Condition | Potential Degradation Pathway | Potential Products |

|---|---|---|

| Acid/Base Hydrolysis | Cleavage of the diazepane ring | N-carbamoyl-L-glutamic acid and other open-chain derivatives |

| Thermal Stress | Decarboxylation, Hydrolysis | 1,3-Diazepane-2,7-dione, Ring-opened products |

| Oxidative Stress | Oxidation of the molecule | Oxidized derivatives |

Note: This table is based on forced degradation studies of the related compound Carglumic acid and general chemical principles. nih.govacs.orgresearchgate.netveeprho.comnih.gov

Derivatization and Analog Development

Synthesis of Substituted 2,7-Dioxo-1,3-diazepane-4-carboxylic Acid Derivatives

The synthesis of derivatives of this compound is a nuanced process that often involves multi-step sequences to construct the seven-membered heterocyclic core and introduce desired substituents. A common strategy for creating cyclic ureas involves the intramolecular cyclization of diamines with a carbonylation agent, such as carbonyldiimidazole. The synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines has been achieved using heteropolyacid-catalyzed procedures, which can offer high yields and shorter reaction times.

Another approach involves the reaction of ketimine intermediates with aldehydes in the presence of a catalyst. For instance, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can lead to N-substituted ureas through an in situ generated isocyanate intermediate via a Hofmann rearrangement. This methodology could be adapted for the synthesis of the target diazepane ring.

Furthermore, the construction of similar heterocyclic systems, such as hexahydro researchgate.netresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid, has been accomplished through the reaction of a substituted quinoline (B57606) with β-alanine, followed by reduction and cyclization. researchgate.netnih.gov This highlights the potential for using amino acids as building blocks to introduce the carboxylic acid moiety and facilitate the formation of the diazepane ring. The synthesis of 1,3-diazepane (B8140357) scaffolds with complexity similar to natural products has been achieved through a cyanamide-induced rearrangement of epoxy-δ-lactams, demonstrating innovative routes to this heterocyclic system. nih.gov

Table 1: Synthetic Strategies for Diazepane Derivatives

| Method | Key Reagents | Advantages |

|---|---|---|

| Intramolecular Cyclization | Diamines, Carbonyldiimidazole | Direct formation of the cyclic urea (B33335) |

| Heteropolyacid Catalysis | Ketimine intermediates, Aldehydes | High yields, shorter reaction times |

| Hofmann Rearrangement | Primary amides, Phenyliodine diacetate | In situ generation of isocyanate |

| Multi-step Synthesis | Substituted quinolines, β-alanine | Controlled introduction of functional groups |

| Cyanamide-induced Rearrangement | Epoxy-δ-lactams | Access to complex natural product-like scaffolds nih.gov |

Structural Modifications and Linker Strategies in Diazepane Architectures

Structural modifications of the this compound scaffold are crucial for modulating its physicochemical properties and biological activity. Minor structural alterations can lead to significant changes in a molecule's effects. researchgate.net The carboxylic acid group at the 4-position serves as a key handle for introducing various linkers and functional groups.

The nitrogen atoms of the diazepane ring also offer sites for modification. Alkylation, acylation, and sulfonylation reactions can be used to introduce a wide range of substituents, thereby exploring the structure-activity relationship. The choice of substituents can influence factors such as solubility, metabolic stability, and target binding affinity.

Conformationally Restricted Analogs and Heterocyclic Fusions

To enhance potency and selectivity, conformationally restricted analogs of this compound are often designed. By reducing the conformational flexibility of the seven-membered ring, it is possible to lock the molecule into a bioactive conformation, leading to improved binding to its biological target. This can be achieved by introducing bulky substituents, creating cyclic structures, or fusing the diazepane ring with other heterocyclic systems.

Heterocyclic fusions are a powerful strategy to create rigid and structurally diverse analogs. For example, the fusion of a diazepine (B8756704) ring with heterocycles like pyrazole, indole, or benzimidazole (B57391) has been shown to produce biologically active compounds. mdpi.comnih.gov The synthesis of heteroaryl-fused 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles and 4-oxo-2,3-dihydro-1H- researchgate.netresearchgate.netdiazepino[1,7-a]indoles has been developed as effective inhibitors of HCV NS5B polymerase. nih.gov Similarly, the preparation of researchgate.netresearchgate.netdiazepino[2,3-h]quinolone carboxylic acid and its benzo-homolog has been achieved through PPA-catalyzed thermal lactamization. researchgate.netnih.gov These strategies can be adapted to create novel fused analogs of this compound with unique three-dimensional shapes and biological profiles.

Table 2: Examples of Fused Diazepane Systems

| Fused Heterocycle | Synthetic Approach | Potential Biological Relevance |

|---|---|---|

| Pyrazole | Oxirane ring-opening and direct cyclization mdpi.com | Modulation of CNS receptors |

| Indole | Multi-step synthesis nih.gov | Antiviral activity nih.gov |

| Benzimidazole | Alkylation and cyclization nih.gov | Anxiolytic and analgesic agents nih.gov |

| Quinoline | PPA-catalyzed thermal lactamization researchgate.netnih.gov | Antimicrobial properties researchgate.netnih.gov |

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is an indispensable tool for studying the reaction mechanisms, metabolic pathways, and binding interactions of bioactive molecules. google.comnih.govbohrium.com In the context of this compound and its derivatives, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated to aid in mechanistic elucidation.

The synthesis of isotopically labeled analogs typically involves the use of labeled starting materials or reagents in the synthetic sequence. For example, ¹⁵N-labeling of heterocyclic compounds can significantly enhance the utility of NMR spectroscopy for determining molecular structures and understanding chemical rearrangements. researchgate.net This can be particularly useful for studying the tautomeric forms of the diazepane ring and its derivatives.

Base-promoted dynamic amide exchange presents an efficient method for the isotopic enrichment of tertiary amides, which could be applied to the amide bonds within the 2,7-dioxo-1,3-diazepane core. nih.gov This approach allows for the direct labeling of either the amine or carbonyl moieties, providing a more sustainable route for isotopic labeling. By tracing the fate of the labeled atoms, researchers can gain valuable insights into the compound's mechanism of action, metabolic stability, and off-target effects.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. However, no specific ¹H or ¹³C NMR data for 2,7-Dioxo-1,3-diazepane-4-carboxylic acid has been found in the available literature.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Experimental ¹H and ¹³C NMR spectra are required to assign chemical shifts to each unique proton and carbon atom in the molecule. This analysis would confirm the presence of the diazepane ring, the carboxylic acid group, and the two carbonyl (oxo) groups. Without experimental spectra, a data table of chemical shifts cannot be compiled.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and determining the compound's stereochemistry. nih.gov Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would map proton-carbon connections. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure. Specific 2D NMR correlation data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. libretexts.org No published mass spectra for this compound were located.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound. mdpi.com The precise mass of the molecular ion for this compound has not been reported.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to produce a spectrum of daughter ions. lew.ro Analysis of these fragments provides valuable information about the molecule's structure. For carboxylic acids, characteristic losses of functional groups like OH (17 mass units) and COOH (45 mass units) are often observed. libretexts.orgmiamioh.edu However, a specific fragmentation pathway for this compound cannot be detailed without experimental MS/MS data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For a carboxylic acid, one would expect to see a very broad O-H stretching band (around 3300-2500 cm⁻¹) and a sharp C=O (carbonyl) stretching band (around 1730-1700 cm⁻¹). spectroscopyonline.com The presence of the two amide (lactam) carbonyl groups within the diazepane ring would also produce strong C=O stretching absorptions. While these general features can be predicted, an experimental IR spectrum with specific absorption frequencies for this compound is not available in the reviewed literature. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Diazepane Systems

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For diazepane systems, including this compound, this method is indispensable for unambiguously determining the molecular structure, conformational details of the seven-membered ring, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. This analysis yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

For a cyclic urea (B33335) derivative like this compound, X-ray crystallography would reveal critical structural features. The diazepine (B8756704) ring can adopt various conformations, such as a boat-like or chair-like form, and the precise conformation is dictated by the substituents and the crystal packing forces. acs.org In similar heterocyclic systems, the planarity of the urea functional group and the bond lengths and angles within the ring are key parameters obtained from crystallographic data.

Furthermore, this technique elucidates the nature of intermolecular interactions, such as hydrogen bonding. In the solid state, cyclic ureas are known to form hydrogen bonds, which can significantly influence their physical properties. wikipedia.org For this compound, the carboxylic acid group, as well as the N-H and carbonyl groups of the cyclic urea, are all potential sites for hydrogen bonding, leading to the formation of complex supramolecular architectures.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis, based on data for a related diazepine derivative.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 984.5 |

| Z | 4 |

| Key Conformation | Boat-like diazepine ring |

| Hydrogen Bonding | Intermolecular N-H···O |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the primary methods used for determining the enantiomeric purity and absolute configuration of chiral compounds like this compound, which possesses a stereocenter at the 4-position.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's stereochemistry. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chiral center. For chiral carboxylic acids and their derivatives, the electronic transitions associated with the carboxyl and carbonyl chromophores can give rise to distinct CD signals. nih.govacs.org

By comparing the experimental CD spectrum of an unknown sample to that of a standard of known absolute configuration, the stereochemistry of the sample can be assigned. Furthermore, the intensity of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). This allows for the quantitative determination of enantiomeric purity.

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows the variation of optical rotation, and the presence of Cotton effects in the CD spectrum leads to characteristic anomalous dispersion curves in the ORD spectrum.

For this compound, the absolute configuration (R or S) at the C4 position can be determined by analyzing its CD and/or ORD spectra. This is often accomplished by comparing the experimental spectra with spectra predicted by quantum-chemical calculations for each enantiomer. nih.gov The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

The following table provides a hypothetical example of the kind of data that would be obtained from a chiroptical analysis of the two enantiomers of this compound.

| Enantiomer | Technique | Wavelength (nm) | Signal (Illustrative) |

|---|---|---|---|

| (S)-enantiomer | CD | 225 | Δε = +3.5 |

| (R)-enantiomer | CD | 225 | Δε = -3.5 |

| (S)-enantiomer | ORD | 589 (Sodium D-line) | [α] = +45.2° |

| (R)-enantiomer | ORD | 589 (Sodium D-line) | [α] = -45.2° |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.commdpi.com For 2,7-Dioxo-1,3-diazepane-4-carboxylic acid, these calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of a Model Diazepane System

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is representative of a model diazepane system and is for illustrative purposes.

Conformational Analysis and Energy Landscapes of the Diazepane Ring System

The seven-membered diazepane ring is conformationally flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. researchgate.net Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its interactions with biological macromolecules.

Computational methods can be used to map the potential energy surface of the diazepane ring, identifying the most stable conformers and the energy barriers for interconversion between them. researchgate.net The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Diazepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 |

| Twist-Chair | 1.5 |

| Boat | 3.8 |

Note: The data in this table is for a generic diazepane ring and serves as an example.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in a solvent environment. For this compound, MD simulations can provide insights into its solvation, conformational dynamics, and interactions with surrounding water molecules or other solutes. These simulations can reveal how the molecule behaves in a physiological environment, which is crucial for understanding its potential biological activity.

Structure-Property Relationship Modeling within the Diazepane Class

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govacademicjournals.orgresearchgate.netchemisgroup.usblogspot.com For the diazepane class of compounds, QSAR studies can identify the key molecular descriptors that govern their activity at a particular biological target.

These descriptors can be electronic, steric, or hydrophobic in nature. By developing a predictive QSAR model, it is possible to estimate the activity of new, unsynthesized diazepane derivatives, thereby guiding the design of more potent and selective compounds.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Diazepanes

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Polar surface area |

| Topological | Connectivity indices, Shape indices |

Virtual Screening and Ligand Design Methodologies for Biochemical Targets

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ebi.ac.uknih.govresearchgate.nettechscience.comresearchgate.net If this compound is considered as a scaffold for drug design, virtual screening can be employed to explore its derivatives.

There are two main approaches to virtual screening:

Structure-based virtual screening: This method uses the three-dimensional structure of the target protein to dock and score candidate ligands.

Ligand-based virtual screening: This approach uses the information from known active compounds to identify new molecules with similar properties.

These methodologies can accelerate the process of identifying promising lead compounds for further development.

Role in Biochemical Pathways and Enzyme Interaction Studies Non Clinical Focus

Investigation of 2,7-Dioxo-1,3-diazepane-4-carboxylic Acid as a Biological Analog

There is no available scientific literature that investigates This compound as a biological analog. The structural features of the molecule, including a seven-membered diazepane ring with two ketone groups and a carboxylic acid, suggest it could potentially be designed as an analog for various endogenous molecules involved in metabolic pathways. However, without specific studies, any potential role remains speculative.

Enzyme Inhibition/Activation Studies

No specific enzyme inhibition or activation studies have been published for This compound .

There are no enzymatic assay results or mechanistic studies available for This compound concerning its potential interaction with dihydroorotase (DHOase) or glycogen (B147801) synthase kinase-3β (GSK-3β).

While some quinoline (B57606) carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a different enzyme in the same pyrimidine (B1678525) biosynthesis pathway as DHOase, this provides no direct evidence for the activity of This compound . nih.gov Similarly, certain diazepino-quinolone derivatives and compounds containing a urea (B33335) moiety have shown inhibitory activity against GSK-3β. nih.govmdpi.com The relevance of these findings to the specific structure of This compound is unknown.

No computational docking or site-directed mutagenesis studies have been performed to analyze the binding of This compound to any enzyme, including DHOase or GSK-3β. Computational methods are frequently used to predict the binding modes of ligands to protein targets, but such analyses for this specific compound are not present in the public domain. nih.govnih.gov

Metabolic Fate and Biotransformation Pathways of Diazepane Derivatives (in model systems)

Direct research on the metabolic fate and biotransformation of This compound is not available. However, studies on other diazepane-containing molecules, such as diazepam, can offer a general model for potential metabolic pathways in model systems.

The metabolism of diazepam is primarily hepatic and involves enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19. nih.govclinpgx.org Key biotransformation pathways for benzodiazepines include:

N-dealkylation: Removal of alkyl groups from the nitrogen atoms of the diazepine (B8756704) ring.

Hydroxylation: Addition of hydroxyl groups to the molecule.

Glucuronidation: Conjugation with glucuronic acid to increase water solubility and facilitate excretion. clinpgx.org

These metabolic processes generally lead to the formation of active and inactive metabolites that are then eliminated from the body, mainly through the kidneys. researchgate.netresearchgate.net It is plausible that This compound could undergo similar metabolic transformations, although the specific enzymes involved and the resulting metabolites would need to be determined experimentally.

Table 1: General Metabolic Pathways for Benzodiazepine (B76468) Derivatives

| Metabolic Pathway | Description | Key Enzymes (Example: Diazepam) |

|---|---|---|

| N-Demethylation | Removal of a methyl group from a nitrogen atom. | CYP2C19, CYP3A4 |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | CYP3A4 |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) |

This table is based on the metabolism of diazepam and serves as a general example for diazepane derivatives. The specific pathways for this compound are unknown.

Analytical Method Development and Validation for Research Applications

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, and Robustness

Generating content for these sections without specific data would lead to a hypothetical and unverified discussion, rather than a professional and authoritative article based on diverse and credible sources. Further research and experimental studies are required to develop and validate the specific analytical methods necessary to characterize this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes to 2,7-Dioxo-1,3-diazepane-4-carboxylic Acid and its Analogs

The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of this compound and its derivatives. Future research in this area is expected to focus on several key strategies:

Multicomponent Reactions: Investigating one-pot multicomponent reactions could provide a rapid and efficient pathway to diverse diazepine (B8756704) scaffolds. This approach offers the advantage of creating molecular complexity from simple starting materials in a single step, which is highly desirable for the generation of compound libraries for screening purposes.

Catalytic Cyclization Methods: The exploration of novel catalytic systems, such as those based on transition metals, could enable more efficient and stereoselective cyclization reactions to form the seven-membered diazepine ring. For instance, copper-catalyzed rearrangement cascade reactions have shown promise in the synthesis of related diazepine structures.

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies would facilitate the high-throughput synthesis of a wide array of this compound analogs. This would be particularly valuable for creating libraries of compounds for biological screening and structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Future synthetic strategies will likely emphasize the use of environmentally benign reagents and solvents. For example, the use of CO2 as a carbonyl source for the formation of the cyclic urea (B33335) moiety is a promising green alternative to traditional methods that use hazardous reagents like phosgene. rsc.org

Advanced Material Science Applications of Diazepane-Based Scaffolds

The rigid and geometrically defined structure of the diazepane ring system suggests its potential utility in the development of novel materials with unique properties. Research in this domain could explore:

Liquid Crystals: Cyclic ureas have been identified as novel building blocks for bent-core liquid crystals. rsc.org The specific geometry of this compound could be exploited to design new liquid crystalline materials with tailored phase behavior and electro-optical properties.

Supramolecular Assemblies: The hydrogen bonding capabilities of the urea and carboxylic acid functional groups could be harnessed to direct the self-assembly of these molecules into well-defined supramolecular architectures, such as nanotubes, gels, or porous frameworks. These materials could find applications in areas like sensing, catalysis, or guest encapsulation.

Polymer Chemistry: The dicarboxylic acid functionality could be utilized as a monomer for the synthesis of novel polyamides or polyesters via ring-opening polymerization. researchgate.net The incorporation of the rigid diazepane-dione unit into the polymer backbone could impart unique thermal and mechanical properties to the resulting materials.

Deeper Mechanistic Understanding of Biochemical Roles and Molecular Interactions

Given that the diazepine scaffold is considered a "privileged structure" in medicinal chemistry, future research will undoubtedly focus on elucidating the biochemical roles and molecular interactions of this compound. nih.gov Key areas of investigation will likely include:

Enzyme Inhibition: The cyclic urea motif is present in a number of potent enzyme inhibitors. Research has shown that seven-membered cyclic urea nucleosides can be potent inhibitors of cytidine (B196190) deaminase. nih.gov It is plausible that this compound and its derivatives could be designed to target specific enzymes, and future studies should explore their inhibitory activity against a range of therapeutically relevant targets.

Receptor Binding: Diazepine derivatives are well-known for their interactions with various receptors in the central nervous system. nih.gov Future studies should investigate the binding affinity and selectivity of this compound for different receptor subtypes, which could reveal potential applications in neuroscience.

Protein-Protein Interaction Modulation: The rigid scaffold of the diazepine ring can serve as a template for the design of molecules that modulate protein-protein interactions. This is a rapidly growing area of drug discovery, and this compound could provide a novel starting point for the development of such modulators.

Design of Next-Generation Diazepane-Based Chemical Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it an attractive scaffold for the design of next-generation chemical probes. Future efforts in this area could include:

Fluorescent Probes: The carboxylic acid group provides a convenient handle for the attachment of fluorescent dyes. This would enable the synthesis of fluorescently labeled derivatives of this compound that could be used to visualize its subcellular localization and track its interactions with biological targets in living cells.

Affinity-Based Probes: The diazepane scaffold could be functionalized with reactive groups to create affinity-based probes for target identification and validation. These probes would covalently label their protein targets, allowing for their subsequent enrichment and identification by mass spectrometry.

Photoaffinity Probes: The incorporation of a photoreactive group into the structure of this compound would allow for the light-induced cross-linking of the molecule to its biological targets. This technique is particularly useful for studying transient or low-affinity interactions.

Interdisciplinary Research Opportunities in Chemical Biology and Structural Biology

The study of this compound and its analogs will necessitate a highly interdisciplinary approach, bridging the fields of synthetic chemistry, biology, and materials science.

Q & A

Basic: What are the established synthetic routes for 2,7-Dioxo-1,3-diazepane-4-carboxylic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of diazepane derivatives often involves esterification or cyclization reactions. For example, analogous compounds like dioxo-dioxane/dioxepane esters are synthesized via esterification of hydroxylated precursors with dicarboxylic acids (e.g., oxalic or malonic acid) using p-toluenesulfonic acid as a catalyst. Reaction optimization includes controlling stoichiometry, temperature (80–100°C), and catalyst loading (1–2 wt%), achieving yields >90% . For diazepane derivatives, similar strategies apply, with purification via recrystallization or column chromatography to isolate the carboxylic acid form.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Structural confirmation requires a combination of:

- ¹H-NMR : To identify proton environments (e.g., diazepane ring protons at δ 3.0–4.5 ppm, carboxylic acid protons at δ 10–12 ppm).

- FTIR : To detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : To resolve conformational details (e.g., chair vs. boat conformations in diazepane rings) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Answer:

X-ray crystallography provides precise bond lengths, angles, and torsion angles. For example, in L-2-nitrimino-1,3-diazepane-4-carboxylic acid, two independent molecules in the asymmetric unit revealed distinct conformations: one as a twisted chair and the other as a flattened boat. Hydrogen-bonding networks (intra- and intermolecular) stabilize these conformations, with key interactions involving the carboxylic acid group and diazepane nitrogen atoms. Data collection parameters (e.g., orthorhombic P2₁2₁2₁ space group, MoKα radiation) ensure high-resolution structural models .

Advanced: What strategies exist for resolving contradictions in bioactivity or physicochemical data for this compound?

Answer:

Discrepancies in data (e.g., solubility, reactivity) may arise from:

- Impurity profiles : Use HPLC or LC-MS to quantify related substances (e.g., carglumic acid derivatives) and establish batch consistency .

- Crystallographic vs. solution-state conformations : Compare X-ray structures with NMR-based NOE analysis to assess flexibility.

- pH-dependent behavior : Conduct potentiometric titrations to determine pKa values of the carboxylic acid and diazepane NH groups.

Basic: What is the role of this compound as a related substance in pharmaceutical quality control?

Answer:

As a related compound of carglumic acid (a urea cycle disorder drug), it is monitored as an impurity during synthesis. Pharmacopeial standards (e.g., USP) require quantification via validated HPLC methods, with thresholds typically <0.1% w/w. Structural analogs like (S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid are characterized as "Related Compound B" to ensure batch-to-batch consistency .

Advanced: How can computational methods predict the reactivity or stability of this compound?

Answer:

- DFT calculations : Optimize geometry and calculate thermodynamic stability (e.g., Gibbs free energy differences between conformers).

- Molecular docking : Study interactions with enzymes (e.g., N-acetylglutamate synthase) to predict bioactivity.

- Hydrogen-bond propensity analysis : Use tools like Mercury CSD to evaluate crystal packing stability, leveraging data from analogs like L-2-nitrimino derivatives .

Advanced: What experimental design considerations are critical for studying its hydrolysis or degradation pathways?

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions (0.1–1 M HCl/NaOH).

- Analytical monitoring : Use LC-MS to identify degradation products (e.g., ring-opened intermediates or decarboxylated species).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.